2-Tridecanone

Catalog No.
S596438
CAS No.
593-08-8
M.F
C13H26O
M. Wt
198.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tridecanone

CAS Number

593-08-8

Product Name

2-Tridecanone

IUPAC Name

tridecan-2-one

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3-12H2,1-2H3

InChI Key

CYIFVRUOHKNECG-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
soluble in alcohol, propylene glycol and oils; insoluble in wate

Synonyms

Undecyl methyl ketone

Canonical SMILES

CCCCCCCCCCCC(=O)C

The exact mass of the compound 2-Tridecanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)soluble in alcohol, propylene glycol and oils; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14763. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Tridecanone is a 13-carbon aliphatic methyl ketone naturally found in the glandular trichomes of wild tomatoes (Solanum habrochaites). In industrial and scientific procurement, it is primarily sourced as a highly effective botanical insect repellent active ingredient and a specialized flavor and fragrance compound. Characterized by a melting point of 24–31 °C, it exists as a waxy crystalline solid at room temperature, distinguishing it from shorter-chain liquid analogs. Its low vapor pressure (approximately 0.016 mmHg at 25 °C) and distinct fatty, dairy-like organoleptic profile make it a critical material for long-lasting controlled-release repellent formulations and heavy lipid-mimicking flavor matrices [1].

Substituting 2-tridecanone with its widely commercialized analog, 2-undecanone, fundamentally alters formulation stability and product performance. Because 2-undecanone is a liquid with higher volatility, it evaporates rapidly, resulting in a significantly shorter duration of repellent protection and premature loss of flavor top-notes during thermal processing. Furthermore, replacing 2-tridecanone with even-chain aliphatic ketones (such as 2-dodecanone) drastically reduces biological efficacy, as odd-chain methyl ketones exhibit superior binding affinity to target insect odorant receptors. Consequently, generic substitution compromises both the physical processability in solid lipid matrices and the quantitative efficacy required for end-use applications[1].

Residual Tick Repellency and Volatility-Driven Duration

In standardized filter paper assays against Amblyomma americanum (lone star tick), 2-tridecanone demonstrates significantly prolonged residual activity compared to 2-undecanone due to its lower vapor pressure. At an application rate of 0.63 mg/cm2, 2-tridecanone maintained 87% repellency at 12 hours post-application. In contrast, the shorter-chain 2-undecanone lost statistically significant repellency after only 2.5 to 3 hours [1].

Evidence DimensionRepellency duration against Amblyomma americanum
Target Compound Data87% repellency at 12 hours post-application
Comparator Or Baseline2-Undecanone (Loss of significant repellency at 2.5–3 hours)
Quantified Difference>9 hours extended residual efficacy
ConditionsFilter paper assay, 0.63 mg/cm2 application, room temperature

Justifies the procurement of 2-tridecanone for long-acting repellent formulations where the rapid evaporation of 2-undecanone causes premature product failure.

Chain-Length Dependent Mosquito Repellency

The repellency of aliphatic methyl ketones against Anopheles gambiae is highly dependent on carbon chain length and parity. 2-Tridecanone (C13) provides protection efficacy comparable to the industry standard DEET at 10% and 1% concentrations. Crucially, odd-carbon ketones like 2-tridecanone are quantitatively more effective than their even-carbon counterparts, such as 2-dodecanone, demonstrating a specific structure-activity relationship for insect odorant receptor activation [1].

Evidence DimensionProtection efficacy against Anopheles gambiae
Target Compound DataOdd-chain C13 (Comparable to DEET at 10%)
Comparator Or BaselineEven-chain C12 (2-Dodecanone, lower relative efficacy)
Quantified DifferenceSuperior efficacy for odd-chain (C13) vs even-chain (C12)
ConditionsDose-dependent repellency bioassay on human skin/attractant models

Prevents buyers from sourcing cheaper even-chain ketones (like 2-dodecanone) which fail to meet the biological efficacy benchmarks required for vector control products.

Physical State and Formulation Matrix Compatibility

2-Tridecanone possesses a melting point of 24–31 °C, rendering it a waxy solid or crystalline mass at standard room temperature. Its closest commercial analog, 2-undecanone, has a melting point of 11–13 °C and remains a liquid. This physical state difference dictates processability; 2-tridecanone can be directly incorporated into solid lipid nanoparticles, waxy flavor matrices, and slow-release polymer coatings without the need for complex liquid encapsulation technologies [1].

Evidence DimensionMelting point and room-temperature physical state
Target Compound Data24–31 °C (Waxy solid)
Comparator Or Baseline2-Undecanone (11–13 °C, liquid)
Quantified DifferencePhase transition enabling solid-state processing at 20–25 °C
ConditionsStandard atmospheric pressure, 20–25 °C ambient handling

Enables simplified manufacturing and formulation into solid matrices, reducing production costs associated with liquid active ingredient encapsulation.

Organoleptic Threshold and Heavy Lipid Flavor Specialization

In flavor and fragrance procurement, 2-tridecanone is utilized for its heavy, fatty, waxy, and dairy-like organoleptic profile, which is perceptible at a low taste threshold of 10 ppm. Unlike shorter-chain ketones (e.g., 2-heptanone or 2-nonanone) that provide lighter, fruity, or herbaceous top-notes, 2-tridecanone delivers deep, animal-fat and creamy base notes. Its lower volatility ensures these flavor profiles survive thermal processing in food manufacturing [1].

Evidence DimensionSensory profile and volatility in flavor matrices
Target Compound DataHeavy fatty/dairy base notes, 10 ppm threshold
Comparator Or BaselineShorter-chain methyl ketones (Lighter, highly volatile top-notes)
Quantified DifferenceProvision of heat-stable, heavy lipid/creamy depth
Conditions10 ppm concentration in standard flavor evaluation matrices

Essential for flavor chemists formulating heat-processed dairy, cheese, and meat replacers where lighter ketones would flash off during production.

Long-Acting Botanical Tick and Mosquito Repellents

Where this compound is the right choice for topical or spatial repellent formulations requiring >8 hours of residual efficacy, outperforming 2-undecanone due to its lower vapor pressure and sustained release profile [1].

Solid Lipid Nanoparticle and Waxy Matrix Formulations

Where this compound is the right choice for direct incorporation into solid-state delivery systems, utilizing its 24–31 °C melting point to avoid the liquid encapsulation costs associated with shorter-chain analogs [2].

Heat-Stable Dairy and Meat Flavor Replacers

Where this compound is the right choice for adding heavy, fatty, and creamy base notes to processed foods, as its low volatility prevents flavor loss during thermal processing compared to lighter methyl ketones [3].

Physical Description

2-tridecanone is a white crystalline solid. (NTP, 1992)
White solid; [CAMEO] Light yellow crystalline solid; [Aldrich MSDS]
Solid
white to waxy mass or crystalline leaves with a milky, herbaceous, slightly spicy odou

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

198.198365449 Da

Monoisotopic Mass

198.198365449 Da

Boiling Point

505 °F at 760 mmHg (NTP, 1992)
134.00 °C. @ 10.00 mm Hg

Flash Point

225 °F (NTP, 1992)

Heavy Atom Count

14

Density

0.8217 at 86 °F (NTP, 1992) - Less dense than water; will float
0.817-0.823

Melting Point

86.1 °F (NTP, 1992)
29 °C

UNII

5Q35VHX26K

GHS Hazard Statements

Aggregated GHS information provided by 1592 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.55%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 188.2 °F ; 20 mmHg at 298.0 °F (NTP, 1992)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

593-08-8

Wikipedia

2-tridecanone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Tridecanone: ACTIVE

Dates

Last modified: 08-15-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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